4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final steps involve the coupling of these intermediates under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Various substituted pyrazoles and imidazoles .
Uniqueness
What sets 4-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups and the specific arrangement of pyrazole rings. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C17H21ClN8O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-[2-(4-chloro-5-methylpyrazol-1-yl)propanoylamino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21ClN8O2/c1-10-13(18)7-22-26(10)11(2)16(27)23-14-8-21-25(4)15(14)17(28)19-5-12-6-20-24(3)9-12/h6-9,11H,5H2,1-4H3,(H,19,28)(H,23,27) |
InChI Key |
UONJRIDYAZBFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NC2=C(N(N=C2)C)C(=O)NCC3=CN(N=C3)C)Cl |
Origin of Product |
United States |
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